6-Gingesulfonic acid 6-Gingesulfonic acid 6-Gingesulfonic acid, also known as 6-gingesulfonate, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 6-Gingesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-gingesulfonic acid is primarily located in the cytoplasm. Outside of the human body, 6-gingesulfonic acid can be found in ginger and herbs and spices. This makes 6-gingesulfonic acid a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 145937-21-9
VCID: VC21128357
InChI: InChI=1S/C17H26O6S/c1-3-4-5-6-15(24(20,21)22)12-14(18)9-7-13-8-10-16(19)17(11-13)23-2/h8,10-11,15,19H,3-7,9,12H2,1-2H3,(H,20,21,22)
SMILES: CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O
Molecular Formula: C17H26O6S
Molecular Weight: 358.5 g/mol

6-Gingesulfonic acid

CAS No.: 145937-21-9

Cat. No.: VC21128357

Molecular Formula: C17H26O6S

Molecular Weight: 358.5 g/mol

* For research use only. Not for human or veterinary use.

6-Gingesulfonic acid - 145937-21-9

Specification

Description 6-Gingesulfonic acid, also known as 6-gingesulfonate, belongs to the class of organic compounds known as methoxyphenols. Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety. 6-Gingesulfonic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 6-gingesulfonic acid is primarily located in the cytoplasm. Outside of the human body, 6-gingesulfonic acid can be found in ginger and herbs and spices. This makes 6-gingesulfonic acid a potential biomarker for the consumption of these food products.
CAS No. 145937-21-9
Molecular Formula C17H26O6S
Molecular Weight 358.5 g/mol
IUPAC Name 1-(4-hydroxy-3-methoxyphenyl)-3-oxodecane-5-sulfonic acid
Standard InChI InChI=1S/C17H26O6S/c1-3-4-5-6-15(24(20,21)22)12-14(18)9-7-13-8-10-16(19)17(11-13)23-2/h8,10-11,15,19H,3-7,9,12H2,1-2H3,(H,20,21,22)
Standard InChI Key UGTSZVWDFDIWIG-UHFFFAOYSA-N
SMILES CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O
Canonical SMILES CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)S(=O)(=O)O

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